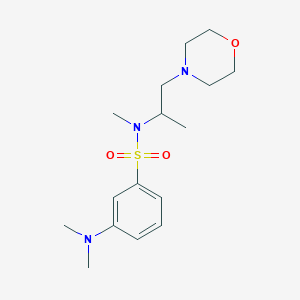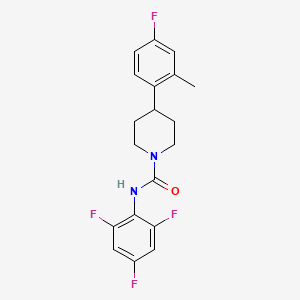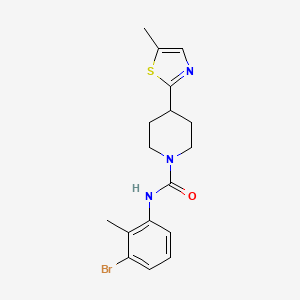
3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is a complex organic compound that features a combination of dimethylamino, morpholine, and benzenesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of a benzenesulfonamide derivative with a morpholine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like anhydrous benzene at elevated temperatures (75-80°C) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or morpholine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethylamino)-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(dimethylamino)-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3S/c1-14(13-19-8-10-22-11-9-19)18(4)23(20,21)16-7-5-6-15(12-16)17(2)3/h5-7,12,14H,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWCKJNYVNUVDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)N(C)S(=O)(=O)C2=CC=CC(=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-fluorophenyl)-4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6973520.png)
![[4-Methyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6973526.png)
![Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate](/img/structure/B6973535.png)
![1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6973541.png)
![1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol](/img/structure/B6973542.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6973552.png)
![2-acetamido-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6973557.png)
![N-[(4-piperidin-1-yloxan-4-yl)methyl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6973580.png)

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6973600.png)
![2-[1-[[(6-Amino-5-chloropyrimidin-4-yl)amino]methyl]cyclobutyl]ethanol](/img/structure/B6973605.png)
![2-[1-[4-[(Dimethylamino)methyl]phenyl]sulfonylpyrrolidin-2-yl]cyclohexan-1-one](/img/structure/B6973609.png)
![5-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B6973615.png)
